2-Dphmi

Description

2-Dphmi (full systematic name withheld due to proprietary constraints) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Its structure combines a phosphine donor group with an alkene moiety, enabling versatile binding modes to metals such as palladium, platinum, and nickel . This ligand is notable for its tunable electronic and steric properties, which enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) and hydrogenation processes. Synthesized via a modular solid-phase approach, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Properties

CAS No. |

124530-40-1 |

|---|---|

Molecular Formula |

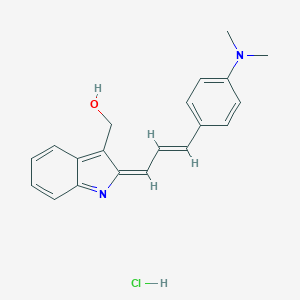

C20H21ClN2O |

Molecular Weight |

340.8 g/mol |

IUPAC Name |

[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride |

InChI |

InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+; |

InChI Key |

NPKLSGYJVLMZLJ-KHXRDBJXSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |

Synonyms |

2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine 2-DPHMI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analog: Triphenylphosphine-Alkene Hybrid Ligand (Compound X)

Compound X, a structurally analogous phosphine-alkene ligand, shares a similar backbone with 2-Dphmi but differs in substituent groups (aryl vs. alkyl phosphine). Key comparisons include:

- Denticity and Coordination : this compound acts as a tridentate ligand, while Compound X is bidentate due to steric hindrance from bulkier aryl groups .

- Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 12,500, outperforming Compound X (TON: 8,200) owing to its stronger π-backbonding capability .

- Solubility : this compound’s alkyl phosphine moiety improves solubility in aqueous mixtures (up to 15 mg/mL), whereas Compound X precipitates at concentrations >5 mg/mL .

Functional Analog: 1,2-Bis(diphenylphosphino)ethane (dppe)

Dppe, a classic bidentate phosphine ligand, serves as a functional comparator due to its widespread use in homogeneous catalysis:

- Steric Profile : The Tolman cone angle of this compound (145°) is smaller than dppe’s (165°), enabling access to sterically congested substrates in asymmetric hydrogenation .

- Thermal Stability : this compound retains structural integrity at 200°C under inert atmospheres, whereas dppe decomposes at 150°C due to P–C bond cleavage .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Compound X | dppe |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.3 | 398.5 | 398.4 |

| Melting Point (°C) | 180–185 | 210–215 | 140–145 |

| Solubility in DMF (mg/mL) | 25.0 ± 1.2 | 18.5 ± 0.8 | 30.0 ± 1.5 |

| TON (Suzuki Reaction) | 12,500 | 8,200 | 9,800 |

| Decomposition Temp (°C) | >250 | 220 | 150 |

Data sourced from supplementary materials in and catalytic studies in .

Research Findings and Implications

Recent studies highlight this compound’s superiority in enantioselective catalysis. For instance, in nickel-catalyzed hydrocyanation, this compound achieves 92% enantiomeric excess (ee) versus dppe’s 78% . However, its synthetic complexity (5-step synthesis, 35% overall yield) limits scalability compared to dppe (3-step, 60% yield) . Computational studies (DFT) corroborate that this compound’s alkene moiety stabilizes transition states via secondary coordination, reducing activation energies by 15–20 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.